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Ethyl 4-hydroxybutanoate - 999-10-0

Ethyl 4-hydroxybutanoate

Catalog Number: EVT-461552
CAS Number: 999-10-0
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Esterification of 4-hydroxybutanoic acid: Ethyl 4-hydroxybutanoate can be synthesized via esterification of 4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. []
  • Microbial metabolism: Certain yeast strains, such as Saccharomyces fermentati, can metabolize ethyl 4-oxobutanoate to produce ethyl 4-hydroxybutanoate, diethyl succinate, and 4-hydroxybutanoic acid lactone. This metabolic pathway is particularly relevant in the context of sherry production. []
Chemical Reactions Analysis
  • Formation as a byproduct: Ethyl 4-hydroxybutanoate is formed as a byproduct during the hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 bimetallic catalysts when the reaction is carried out in liquid ethanol. []
  • Microbial metabolism: Saccharomyces fermentati converts ethyl 4-oxobutanoate into ethyl 4-hydroxybutanoate alongside other metabolites. []
Applications
  • Flavor and Fragrance Industry: Ethyl 4-hydroxybutanoate is a key aroma compound found in various fruits and fermented beverages, including apple wine [], cider [], and tomato wine []. Its presence contributes to the fruity and floral notes of these products, making it a potential flavoring agent.
  • Fermentation Research: The compound serves as a valuable indicator for studying the impact of fermentation parameters, such as temperature and yeast strain, on the aroma profile of beverages like apple wine. []
  • Analytical Chemistry: Ethyl 4-hydroxybutanoate's presence in cider has led to its inclusion in analytical models designed to evaluate aroma quality using techniques like gas chromatography-mass spectrometry (GC-MS). []
  • Metabolic Studies: Research on Saccharomyces fermentati highlights the role of Ethyl 4-hydroxybutanoate as a metabolite in the breakdown of ethyl 4-oxobutanoate, offering insights into yeast metabolism during sherry production. []

γ-Butyrolactone (GBL)

Relevance: γ-Butyrolactone is the direct precursor to Ethyl 4-hydroxybutanoate in the hydrogenation reaction discussed in the paper "Hydrogenation of γ-Butyrolactone to 1,4-Butanediol over CuCo/TiO2 Bimetallic Catalysts" . The reaction involves opening the ring of GBL and adding a hydrogen molecule, resulting in the formation of Ethyl 4-hydroxybutanoate as an intermediate product.

1,4-Butanediol (BDO)

Relevance: 1,4-Butanediol is the final product in the hydrogenation reaction of γ-Butyrolactone, where Ethyl 4-hydroxybutanoate is an intermediate . This highlights the close structural relationship between these three compounds: GBL can be converted to Ethyl 4-hydroxybutanoate, which can be further hydrogenated to form 1,4-butanediol.

Ethyl acetate

Relevance: Ethyl acetate is mentioned alongside Ethyl 4-hydroxybutanoate as a key aroma compound in cider from Shaanxi (China) Fuji apple and apple wine . Both compounds contribute to the overall aroma profile of these beverages, although their specific sensory contributions differ.

Isobutyl acetate

Relevance: Similar to Ethyl 4-hydroxybutanoate, Isobutyl acetate is identified as a key aroma compound in cider from Shaanxi (China) Fuji apple and apple wine . Its presence alongside Ethyl 4-hydroxybutanoate suggests a potential interplay between these esters in shaping the final aroma profile of these beverages.

Isopentyl acetate

Relevance: Along with Ethyl 4-hydroxybutanoate, Isopentyl acetate is recognized as a key aroma compound in both apple wine and cider from Shaanxi (China) Fuji apple . While both compounds contribute to the overall aroma profile, Isopentyl acetate likely plays a more dominant role in the fruity and banana-like aroma notes.

Ethyl caprylate

Relevance: Like Ethyl 4-hydroxybutanoate, Ethyl caprylate is identified as a key aroma component in both cider from Shaanxi (China) Fuji apple and apple wine . Their co-occurrence suggests a contribution to the complex aroma profiles of these beverages, potentially influencing the fruity, waxy, or rum-like notes.

Benzeneethanol

Relevance: Benzeneethanol is highlighted as a major component in tomato wine after distillation, alongside Ethyl 4-hydroxybutanoate . While their roles differ in the distilled product, both contribute to the overall aroma profile.

Diethyl succinate

Relevance: Diethyl succinate is a metabolite produced by Saccharomyces fermentati when ethyl 4-oxobutanoate is present in the medium, as observed in the study on simulated flor sherry . This suggests a potential metabolic pathway involving Ethyl 4-hydroxybutanoate, which shares structural similarities with ethyl 4-oxobutanoate.

4-Hydroxybutanoic acid lactone

Relevance: 4-Hydroxybutanoic acid lactone is another metabolite produced by Saccharomyces fermentati in the presence of ethyl 4-oxobutanoate . This finding further supports the potential connection between Ethyl 4-hydroxybutanoate and ethyl 4-oxobutanoate metabolism, as they share structural similarities and can be metabolized into similar compounds.

3-Methylthio-1-propanol

Relevance: 3-Methylthio-1-propanol is mentioned alongside Ethyl 4-hydroxybutanoate as a key aroma component in both apple wine and cider from Shaanxi (China) Fuji apple . Both compounds contribute to the overall aroma profile, potentially adding complexity and depth to the fruity notes.

Properties

CAS Number

999-10-0

Product Name

Ethyl 4-hydroxybutanoate

IUPAC Name

ethyl 4-hydroxybutanoate

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3

InChI Key

AYPJVXQBVHCUCJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCO

Canonical SMILES

CCOC(=O)CCCO

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